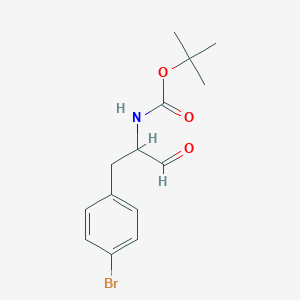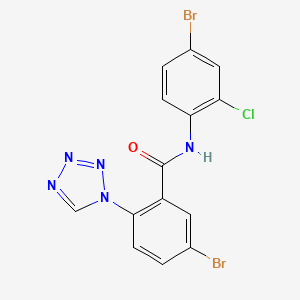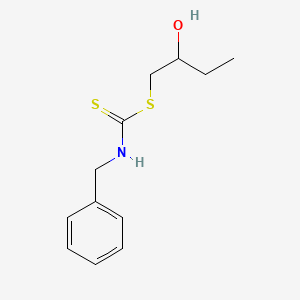
2-Hydroxybutyl benzylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybutyl benzylcarbamodithioate is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications, including use as fungicides, vulcanization accelerators, and in the synthesis of various organic compounds . The compound’s structure includes a hydroxybutyl group and a benzylcarbamodithioate moiety, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl benzylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and epoxides. This method is catalyst-free and highly regioselective, typically carried out in ethanol at room temperature . The general reaction involves the following steps:
- Reaction of an amine with carbon disulfide to form a dithiocarbamic acid salt.
- Addition of an epoxide to the reaction mixture, leading to the formation of the desired 2-hydroxyalkyl dithiocarbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes controlling reaction times, temperatures, and the use of solvents to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxybutyl benzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various dithiocarbamate derivatives .
Wissenschaftliche Forschungsanwendungen
2-Hydroxybutyl benzylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other organic compounds.
Biology: Investigated for its potential as an anticancer agent and cell apoptosis inhibitor.
Medicine: Explored for its use in drug development due to its biological activity.
Industry: Utilized as a multifunctional lubricant additive and in the synthesis of ionic liquids.
Wirkmechanismus
The mechanism of action of 2-Hydroxybutyl benzylcarbamodithioate involves its interaction with molecular targets and pathways. The compound can inhibit enzymes by forming complexes with metal ions, disrupting their normal function. Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyalkyl dithiocarbamates: These compounds share a similar structure and reactivity, often used in similar applications.
Benzyl dithiocarbamates: These compounds have a benzyl group attached to the dithiocarbamate moiety, offering different reactivity and applications.
Uniqueness
2-Hydroxybutyl benzylcarbamodithioate is unique due to its specific combination of a hydroxybutyl group and a benzylcarbamodithioate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
922164-88-3 |
|---|---|
Molekularformel |
C12H17NOS2 |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
2-hydroxybutyl N-benzylcarbamodithioate |
InChI |
InChI=1S/C12H17NOS2/c1-2-11(14)9-16-12(15)13-8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
InChI-Schlüssel |
ASZXNYDRRFXNTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC(=S)NCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


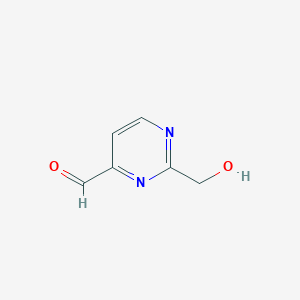
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)
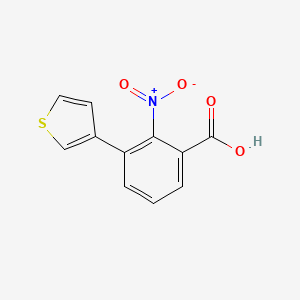

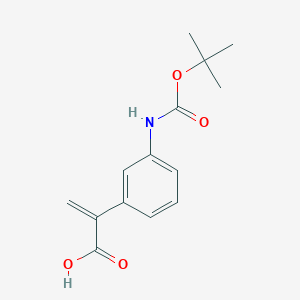
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
